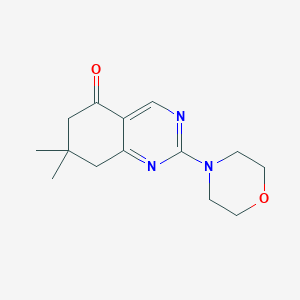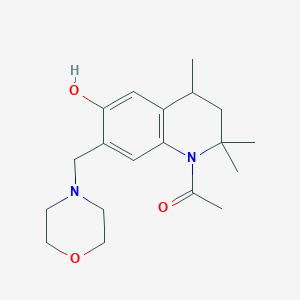
1-Acetyl-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the tetrahydroquinoline core with a morpholine derivative.
Acetylation: The final step is the acetylation of the nitrogen atom, which can be done using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol: Lacks the morpholinylmethyl group, which may affect its biological activity.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol: Lacks both the acetyl and morpholinylmethyl groups, making it less complex and potentially less active in certain applications.
Uniqueness
1-Acetyl-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol is unique due to the presence of both the morpholinylmethyl and acetyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[6-hydroxy-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-3,4-dihydroquinolin-1-yl]ethanone |
InChI |
InChI=1S/C19H28N2O3/c1-13-11-19(3,4)21(14(2)22)17-9-15(18(23)10-16(13)17)12-20-5-7-24-8-6-20/h9-10,13,23H,5-8,11-12H2,1-4H3 |
InChI Key |
CLDZFILPNCZUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)CN3CCOCC3)O)C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]-N''-(4-phenoxyphenyl)guanidine](/img/structure/B11030940.png)
![N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11030955.png)
![N-{(Z)-[(4-chloro-2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B11030961.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11030972.png)
![1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea](/img/structure/B11030974.png)
![1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-3-methyl-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11030979.png)
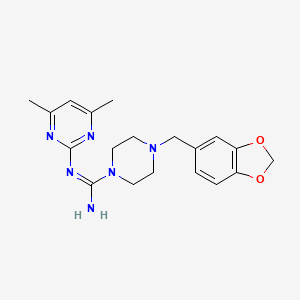
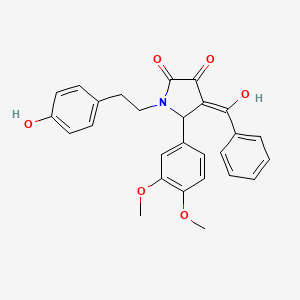
![3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11030999.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11031003.png)
![4,7-dioxo-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11031010.png)
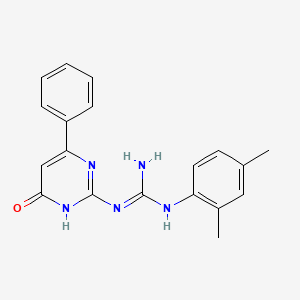
![2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-ind oline]-8-one](/img/structure/B11031026.png)
